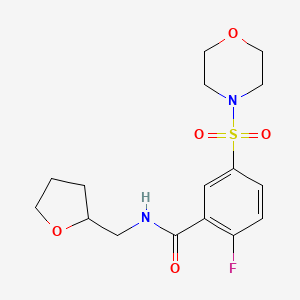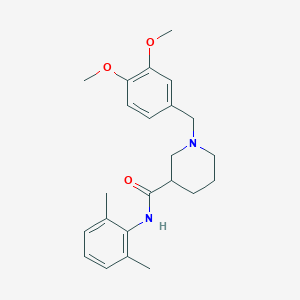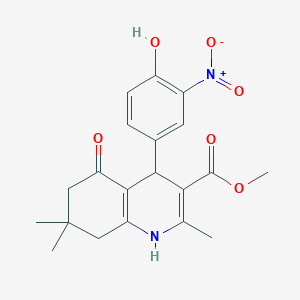
2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting an appropriate amine with an epoxide.
Introduction of the sulfonyl group: This step involves the reaction of the morpholine derivative with a sulfonyl chloride.
Formation of the benzamide: This involves the reaction of the fluorinated morpholine derivative with a benzoyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving morpholine derivatives.
Medicine: This compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar compounds to 2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide include:
- 3-fluoro-5-morpholin-4-yl-N-(1-(2-pyridin-4-ylethyl)-1H-indol-6-yl)benzamide
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 2-fluoro-5-morpholin-4-ylsulfonyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h3-4,10,12H,1-2,5-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTYARKJUQCWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5098271.png)

![11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5098280.png)
![2-[(3-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5098286.png)
![1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol](/img/structure/B5098290.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5098294.png)
![4-[(E)-1-cyano-2-(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)ethenyl]benzoic acid](/img/structure/B5098310.png)
![2-methylpropyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5098315.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5098323.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5098331.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5098334.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5098357.png)
![2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5098360.png)
